molecular formula C10H8N2O3 B096748 5-Salicylidenehydantoin CAS No. 90771-20-3

5-Salicylidenehydantoin

Cat. No.: B096748
CAS No.: 90771-20-3
M. Wt: 204.18 g/mol
InChI Key: GXPDYJIBYGLMKU-ALCCZGGFSA-N
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Description

5-Salicylidenehydantoin is a hydantoin derivative characterized by a salicylidene moiety (a benzene ring with a hydroxyl group at the ortho position) attached to the 5-position of the hydantoin core. The salicylidene group enhances conjugation and may influence solubility, reactivity, and bioactivity through its electron-donating hydroxyl group.

Properties

CAS No.

90771-20-3

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5-

InChI Key

GXPDYJIBYGLMKU-ALCCZGGFSA-N

SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O

Other CAS No.

90771-20-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydantoin derivatives are distinguished by substituents at the 5-position, which dictate their physicochemical and biological properties. Key analogues include:

Compound Substituent(s) Molecular Formula Molecular Weight Key Features
5-Salicylidenehydantoin Salicylidene (C₆H₄(OH)-CH=) C₁₀H₈N₂O₃ 204.18 Conjugated system with intramolecular hydrogen bonding; enhanced stability
5-Hydroxyhydantoin Hydroxyl (-OH) C₃H₄N₂O₃ 116.07 Water-soluble; reactive hydroxyl group enables nucleophilic substitutions
5-Methyl-5-phenylhydantoin Methyl (-CH₃), Phenyl (-C₆H₅) C₁₀H₁₀N₂O₂ 190.20 Lipophilic; stable crystalline solid (mp ~200°C)
5-Dialkylaminomethylhydantoins Dialkylaminomethyl (-CH₂NR₂) Variable Variable Basic side chain; antibacterial activity against Gram-positive/-negative strains

Key Insights :

  • Electron-withdrawing vs. donating groups : The salicylidene group’s conjugated system stabilizes the hydantoin core, whereas alkyl/aryl groups (e.g., 5-methyl-5-phenyl) enhance lipophilicity .
  • Solubility : 5-Hydroxyhydantoin’s hydroxyl group improves water solubility, while aromatic substituents (e.g., phenyl, salicylidene) favor organic solvents .

Stability and Reactivity

  • Chemical Stability : N(1)-Methyl hydantoins (e.g., 9a–9c) degrade in DMSO or AcOEt, whereas 5-salicylidene derivatives likely resist decomposition due to conjugation .
  • Thermal Stability : 5,5-Dialkylhydantoins (e.g., 5-methyl-5-propyl) are stable under reflux conditions, whereas hydroxylated variants (e.g., 5-hydroxy) degrade at extreme pH .

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